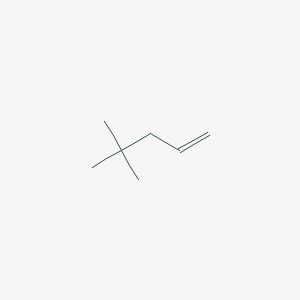

4,4-Dimethyl-1-pentene

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCNJIQZXOQYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29252-76-4 | |

| Record name | 1-Pentene, 4,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29252-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073235 | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid; [Aldrich MSDS] | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-62-9, 62851-51-8 | |

| Record name | 4,4-Dimethyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylpent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062851518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Grignard reaction mechanism for 4,4-dimethyl-1-pentene synthesis

Executive Summary

This technical guide details the synthesis of 4,4-dimethyl-1-pentene (CAS: 762-62-9) via the cross-coupling of tert-butylmagnesium chloride with allyl bromide. While conceptually simple, this reaction presents specific challenges due to the steric bulk of the tert-butyl group and the volatility of the target alkene (bp 72°C).

This document moves beyond standard textbook descriptions, addressing the Single Electron Transfer (SET) mechanistic pathways that compete with classical

Part 1: Strategic Retrosynthesis & Solvent Thermodynamics

The Synthetic Route

The target molecule, a neopentyl-type terminal alkene, is synthesized via the nucleophilic attack of a bulky Grignard reagent on an allylic electrophile.

Critical Solvent Selection (Thermodynamic Control)

The choice of solvent is the single most critical variable in this synthesis.

-

Target Boiling Point: 72°C

-

THF Boiling Point: 66°C

-

Diethyl Ether (

) Boiling Point: 35°C

Directive: You must use Diethyl Ether (

Part 2: Mechanistic Deep Dive

The Steric Paradox: vs. SET

Classically, Grignard coupling with halides is taught as a nucleophilic displacement. However, with a bulky nucleophile like tert-butylmagnesium chloride, the trajectory required for a backside

Current physical organic chemistry models suggest that this reaction proceeds through a Single Electron Transfer (SET) mechanism or a concerted cyclic transition state, rather than a pure ionic displacement.

The Mechanistic Pathway[1][2]

-

Pre-Complexation: The magnesium center coordinates with the halogen of the allyl bromide.

-

Electron Transfer: An electron is transferred from the C-Mg bond to the allyl bromide

orbital, generating a transient tert-butyl radical and an allyl radical pair within a solvent cage. -

Radical Recombination: The radicals collapse faster than they can diffuse, forming the C-C bond.

Note: The high reactivity of the allyl radical facilitates this coupling, distinguishing it from inert alkyl-alkyl couplings which typically require Copper(I) catalysis (Kumada conditions).

Visualization: Reaction Pathway & Transition State

Figure 1: Mechanistic pathway highlighting the Single Electron Transfer (SET) intermediate common in bulky Grignard couplings.

Part 3: Experimental Protocol

Reagents & Equipment

-

Magnesium Turnings: 1.2 eq (Activate by crushing/iodine).

-

tert-Butyl Chloride: 1.0 eq (Pre-dried).

-

Allyl Bromide: 1.05 eq (Freshly distilled to remove stabilizers).

-

Solvent: Anhydrous Diethyl Ether (Sodium/Benzophenone distilled).

-

Atmosphere: Dry Nitrogen or Argon (Strict requirement).

Step-by-Step Methodology

Phase A: Preparation of t-Butylmagnesium Chloride

Caution: t-BuMgCl is difficult to initiate and can be pyrophoric.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

-

Activation: Add Mg turnings (29.2 g, 1.2 mol). Add a single crystal of Iodine and heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

-

Initiation: Cover Mg with 100 mL

. Add 5 mL of pure tert-butyl chloride. Wait for turbidity and exotherm (solvent boiling).-

Troubleshooting: If no reaction occurs after 5 mins, add 100

of 1,2-dibromoethane (entrainment method).

-

-

Propagation: Once initiated, dilute the remaining tert-butyl chloride (total 92.6 g, 1.0 mol) in 400 mL

. Add dropwise to maintain a gentle reflux without external heating . -

Digestion: After addition, reflux gently for 1 hour. Cool to 0°C.[3]

Phase B: Cross-Coupling (The Allylation)

-

Cooling: The Grignard solution must be cooled to 0°C (Ice/Water bath). Note: Do not cool to -78°C as the reagent may precipitate, slowing the reaction.

-

Addition: Mix Allyl Bromide (127 g, 1.05 mol) with 100 mL

. Add this solution dropwise over 2 hours.-

Control Point: The reaction is highly exothermic.[4] Maintain internal temperature

to prevent Wurtz homocoupling of the allyl bromide.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours. A heavy white precipitate (

) will form.

Phase C: Quench & Isolation

-

Quench: Cool back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (

).-

Why: Use sat.

rather than HCl to prevent acid-catalyzed isomerization of the terminal double bond.

-

-

Separation: Decant the organic layer. Extract aqueous layer 2x with

. -

Drying: Dry combined organics over anhydrous

. Filter. -

Distillation (Critical):

-

Use a fractional distillation column (Vigreux).

-

Fraction 1: 34-36°C (Diethyl Ether).

-

Fraction 2: 70-74°C (4,4-dimethyl-1-pentene ).

-

Experimental Workflow Diagram

Figure 2: Operational workflow ensuring safety and yield optimization.

Part 4: Data & Optimization

Troubleshooting Common Failure Modes

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Low Yield | Large amount of solid residue, low liquid volume. | Wurtz Coupling (Dimerization). | Lower addition temperature; Ensure efficient stirring to prevent local hot-spots. |

| Product Loss | Product co-distills with solvent. | Wrong Solvent (THF).[5][6] | Use Diethyl Ether.[7] If THF was used, wash with water to remove THF before distillation (azeotrope breaker). |

| Isomerization | Internal alkene detected (NMR). | Acidic Quench . | Use Ammonium Chloride ( |

| No Initiation | Mg remains shiny/unreacted. | Wet Reagents/Oxide Layer . | Flame dry glassware; Use Iodine/Dibromoethane activator; mechanically crush Mg. |

Yield Expectations

-

Literature Yield: 55-65%

-

Optimized Yield (Ether, 0°C): 70-75%

-

Major Byproduct: 2,2,3,3-tetramethylbutane (from t-Bu radical dimerization) and 1,5-hexadiene (from allyl dimerization).

References

-

Whitesides, G. M., et al. (1969). "The Mechanism of Formation of Grignard Reagents." Journal of the American Chemical Society.

-

Organic Syntheses. "Preparation of Grignard Reagents: General Protocol." Org.[8] Synth. Coll. Vol. 3.

-

PubChem. "4,4-Dimethyl-1-pentene Compound Summary." National Library of Medicine.

- Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Standard reference for Schlenk equilibrium and solvent effects).

-

ChemicalBook. "Safety Data Sheet: 4,4-Dimethyl-1-pentene."

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. guidechem.com [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. schnyderchemsafety.com [schnyderchemsafety.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Physical and chemical properties of 4,4-dimethyl-1-pentene

High-Purity Steric Olefin for Advanced Polymer Architectures [1]

Executive Summary

4,4-Dimethyl-1-pentene (CAS 762-62-9), often referred to as neopentylethylene, represents a critical class of sterically hindered alpha-olefins.[1] Unlike its more common isomer 4-methyl-1-pentene (TPX monomer), this compound features a tert-butyl group directly adjacent to the allylic position.[1] This unique architecture imparts significant steric bulk, dramatically influencing its polymerization kinetics and the thermal properties of resulting materials.[1]

For researchers in drug development and materials science, 4,4-dimethyl-1-pentene serves two primary roles:

-

Polymer Science: A precursor to isotactic polyolefins with exceptionally high melting points (>380 °C), surpassing PTFE and PEEK in thermal resistance.[1]

-

Organic Synthesis: A probe for steric effects in catalytic cycles (e.g., hydroboration, metathesis) and a building block for introducing neopentyl motifs into pharmacophores.[1]

Molecular Architecture & Identification

The molecule consists of a terminal vinyl group attached to a neopentyl moiety.[1] The proximity of the bulky tert-butyl group to the double bond creates a "steric wall," which dictates the regioselectivity of addition reactions.

| Identifier | Value |

| IUPAC Name | 4,4-Dimethylpent-1-ene |

| Common Name | Neopentylethylene |

| CAS Registry Number | 762-62-9 |

| SMILES | CC(C)(C)CC=C |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

Steric Analysis

The tert-butyl group exerts a strong steric influence on the C3 methylene and the C2 vinyl position.[1] In coordination polymerization, this bulk retards insertion rates compared to linear alpha-olefins but enhances the stereoregularity and rigidity of the final polymer chain.

Physicochemical Datasheet

The following data represents high-purity (>99%) commercial grade material.

| Property | Value | Test Standard/Condition |

| Physical State | Clear, colorless liquid | 20 °C, 1 atm |

| Boiling Point | 72 °C | 760 mmHg |

| Melting Point | -137 °C | -- |

| Density | 0.682 g/mL | 25 °C |

| Refractive Index ( | 1.391 – 1.392 | 589 nm, 20 °C |

| Flash Point | -12 °C | Closed Cup |

| Vapor Pressure | ~130 mmHg | 25 °C (Estimated) |

| Solubility | Insoluble in water; Soluble in ether, THF, hexane | -- |

Spectroscopic Fingerprint

Accurate identification relies on the distinct signals of the tert-butyl group and the terminal alkene.[1]

Nuclear Magnetic Resonance (NMR)[4][5][6][7][8][9]

-

¹H NMR (CDCl₃, 300 MHz):

-

5.85 (m, 1H): Internal vinyl proton (

-

4.98 (d, 1H) & 4.92 (d, 1H): Terminal vinyl protons (

-

1.95 (d, 2H): Allylic methylene protons (

-

0.90 (s, 9H): tert-Butyl methyl protons (

-

5.85 (m, 1H): Internal vinyl proton (

-

¹³C NMR (CDCl₃):

Synthesis & Manufacturing

The synthesis of 4,4-dimethyl-1-pentene is classically achieved via a Grignard coupling reaction.[1] This method avoids isomerization issues common in acid-catalyzed dehydration of alcohols.[1]

Protocol: Grignard Coupling

Reaction: tert-Butylmagnesium chloride + Allyl bromide

-

Reagent Preparation: Generate tert-butylmagnesium chloride in anhydrous diethyl ether under nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C. Slowly add allyl bromide dropwise to prevent thermal runaway and Wurtz coupling side-products.

-

Workup: Quench with saturated ammonium chloride. Separate the organic layer, dry over MgSO₄.[1]

-

Purification: Fractional distillation. Isolate the fraction boiling at 71–73 °C.

Figure 1: Synthetic pathway via Grignard coupling, ensuring regiospecific formation of the terminal alkene.

Polymerization & Reactivity

The defining feature of 4,4-dimethyl-1-pentene is its behavior in coordination polymerization.[1]

Steric Hindrance & High-Tm Polymers

Unlike linear alpha-olefins, the neopentyl group prevents "back-biting" and isomerization, but it also slows down insertion into the metal-catalyst bond.[1] However, once polymerized, the bulky side chains force the polymer backbone into a rigid helical conformation.[1]

-

Poly(4,4-dimethyl-1-pentene):

Experimental Workflow: Ziegler-Natta Polymerization

Catalyst System: TiCl₃ / AlEt₂Cl (Heterogeneous)

-

Inerting: Autoclave reactor is purged with Argon.[1]

-

Solvent: Anhydrous heptane is introduced.

-

Monomer Feed: 4,4-Dimethyl-1-pentene is added (purified over alumina to remove peroxides).

-

Initiation: Catalyst injection at 50 °C.

-

Termination: Acidic methanol quench after 24 hours.

-

Result: White powder, high melting point, low solubility.[1]

Figure 2: Polymerization mechanism highlighting the steric barrier and the formation of high-thermal-stability polymers.

Safety & Handling

Hazard Class: Flammable Liquid (Category 2), Aspiration Hazard (Category 1).[1]

-

Flammability: With a flash point of -12 °C, static discharge protection (grounding) is mandatory during transfer.[1]

-

Storage: Store under nitrogen in a cool (<15 °C), explosion-proof cabinet.

-

Peroxide Formation: Like many alkenes, it can form peroxides upon prolonged exposure to air.[1] Test with starch-iodide paper before distillation.[1]

References

-

Whitmore, F. C., & Homeyer, A. H. (1933).[1] Preparation and Reactions of 4,4-Dimethylpentene-1 (Neopentylethylene). Journal of the American Chemical Society.[1]

-

National Institute of Standards and Technology (NIST). 4,4-Dimethyl-1-pentene Properties. NIST Chemistry WebBook.[1]

-

PubChem. 4,4-Dimethyl-1-pentene Compound Summary. National Library of Medicine.[1]

-

Reddy, S. S., & Sivaram, S. (1993).[1] Homopolymerization of sterically hindered α-olefins. Polymer Bulletin. (Contextual citation for high Tm polymers).

-

Sigma-Aldrich. Safety Data Sheet: 4,4-Dimethyl-1-pentene.

Sources

Structural Elucidation of 4,4-Dimethyl-1-Pentene: A Technical Guide

Executive Summary

4,4-Dimethyl-1-pentene (often referred to as "neoheptaene") represents a critical alpha-olefin intermediate, distinct for its steric bulk provided by the terminal tert-butyl group.[1] Unlike its commercially ubiquitous isomer 4-methyl-1-pentene (the monomer for TPX™), the 4,4-dimethyl analog presents unique challenges in polymerization kinetics and structural verification.[1]

This guide provides a rigorous framework for the structural elucidation of 4,4-dimethyl-1-pentene.[1] It moves beyond basic spectral assignment to establish a self-validating analytical workflow . By integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), we define the exclusion criteria necessary to distinguish this molecule from its structural isomers (e.g., 2,3-dimethyl-1-pentene or 3,3-dimethyl-1-pentene).[1]

Part 1: Molecular Architecture & Theoretical Framework[1]

Structural Logic

The molecule consists of a vinyl group (

-

Symmetry: The tert-butyl group possesses

local symmetry, rendering the three methyl groups chemically and magnetically equivalent.[1] -

Steric Environment: The methylene bridge (

) at position 3 is shielded by the bulky tert-butyl group, affecting its rotational freedom and chemical shift.[1] -

Unsaturation: One degree of unsaturation (DoU = 1), corresponding to the terminal alkene.[1]

The Isomer Challenge

In drug development and polymer synthesis, distinguishing 4,4-dimethyl-1-pentene from 3,3-dimethyl-1-pentene is critical.[1] Both contain a tert-butyl-like moiety and a vinyl group.[1] The differentiation lies in the connectivity of the methylene spacer.[1]

This guide demonstrates how to prove the existence of the methylene spacer.

Part 2: Spectroscopic Strategy (The "How-To")

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the decision logic for confirming the structure.

Figure 1: Logical workflow for the structural verification of 4,4-dimethyl-1-pentene, highlighting the critical "Spacer Check" to rule out isomers.

Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and identify the neopentyl substructure.

-

Instrument Parameters: Electron Ionization (EI) at 70 eV.

-

Molecular Ion (

): m/z 98 (Often weak due to rapid fragmentation).[1] -

Diagnostic Fragments:

| m/z | Fragment Structure | Mechanistic Origin |

| 57 | Base Peak (100%) .[1] Heterolytic cleavage of the | |

| 41 | Allyl cation.[1] Formed by cleavage of the | |

| 83 | Loss of a methyl group ( |

Causality: The dominance of m/z 57 is characteristic of neopentyl systems. If the base peak were m/z 43 (isopropyl), it would suggest the 4-methyl-1-pentene isomer.[1]

Infrared Spectroscopy (FT-IR)

Objective: Verify the terminal alkene and lack of heteroatoms.

-

3080 cm⁻¹: Vinyl

stretching (distinct from alkyl -

1642 cm⁻¹:

stretching. Weak to medium intensity (non-conjugated).[1] -

1365 & 1390 cm⁻¹: "Gem-dimethyl" or tert-butyl doublet.[1] The splitting of the methyl bending vibration is a hallmark of the

group.

Part 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard[1]

This section details the definitive evidence for the structure.[1]

Proton NMR ( H)

Solvent:

| Position | Shift ( | Integration | Multiplicity | Coupling ( | Assignment Logic |

| 1 (Term) | 4.90 - 5.05 | 2H | Multiplet (dd) | Terminal vinyl protons.[1] Distinctive roofing effect. | |

| 2 (Int) | 5.75 - 5.90 | 1H | Multiplet (ddt) | - | Internal vinyl proton.[1] Coupled to C1 and C3 protons. |

| 3 (Allyl) | 1.98 | 2H | Doublet | CRITICAL SIGNAL. Proves the | |

| 5 (Me) | 0.90 | 9H | Singlet | - | tert-Butyl group.[1] Isolated from other protons.[1] |

The "Spacer Check" Validation:

If the molecule were 3,3-dimethyl-1-pentene , the allylic signal at 1.98 ppm would be absent , and the vinyl proton at position 2 would appear as a doublet of doublets (coupled only to C1), not a multiplet coupled to C3.[1] The presence of the doublet at 1.98 ppm confirms the

Carbon NMR ( C) and DEPT-135

Solvent:

| Shift ( | Carbon Type | DEPT-135 Phase | Assignment |

| 135.5 | CH | Up (+) | C2 (Internal Vinyl) |

| 115.2 | Down (-) | C1 (Terminal Vinyl) | |

| 48.5 | Down (-) | C3 (Allylic Methylene) | |

| 31.5 | C (Quat) | Absent | C4 (Quaternary Center) |

| 29.5 | Up (+) | C5 (Methyls) |

Part 4: Advanced Verification & Connectivity[1]

To satisfy the "Trustworthiness" pillar, we visualize the spin system connectivity.[1]

Figure 2: NMR Connectivity Map. Solid lines represent scalar coupling (COSY); dashed lines represent heteronuclear long-range correlation (HMBC).[1] Note the lack of COSY coupling between H-5 and H-3, confirming the quaternary carbon block.[1]

Part 5: Experimental Protocol

Sample Preparation for NMR

-

Safety: 4,4-Dimethyl-1-pentene is highly flammable (Flash point < 20°C).[1] Handle in a fume hood.

-

Solvent: Use

(99.8% D) containing 0.03% v/v TMS.[1] -

Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent for 1H; increase to 30-50 mg for 13C to improve signal-to-noise ratio.

-

Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the methyl singlet.

Instrumental Parameters (600 MHz equivalent)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Relaxation Delay (D1): Set to 5.0 seconds .

-

Scans: 16 scans (1H), 1024 scans (13C).

Part 6: Applications & Significance[3]

Understanding the precise structure of 4,4-dimethyl-1-pentene is vital for Ziegler-Natta polymerization research.[1] Unlike linear alpha-olefins, the bulky tert-butyl group in this molecule:

-

Retards Polymerization: The steric bulk near the double bond slows insertion rates into the metal-catalyst center.[1]

-

Modifies Crystallinity: When copolymerized with ethylene or propylene, it disrupts chain folding more effectively than smaller comonomers, lowering density and increasing impact strength.[1]

References

-

National Institute of Standards and Technology (NIST). 1-Pentene, 4,4-dimethyl- Mass Spectrum and Thermochemical Data.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1642.[1] (Note: Search via CAS 762-62-9).[1][2][3][4][5]

-

De Rosa, C., et al. (2024).[1] Synthesis and Characterization of 4-Methyl-1-Pentene/1,5-Hexadiene Isotactic Copolymers. Macromolecules.[1][6][7] (Contextual reference for alpha-olefin polymerization). Retrieved from [Link][1]

-

PubChem. 4,4-Dimethyl-1-pentene Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. 4,4-Dimethylpent-1-ene | C7H14 | CID 12984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Pentene, 4,4-dimethyl- [webbook.nist.gov]

- 4. 1-Pentene, 4,4-dimethyl- [webbook.nist.gov]

- 5. 1-Pentene, 4,4-dimethyl- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

CAS number and molecular formula of 4,4-dimethyl-1-pentene

[1]

Part 1: Chemical Identity & Physicochemical Profile

4,4-Dimethyl-1-pentene (often referred to as neoheptene) is a branched alpha-olefin characterized by a bulky tert-butyl group attached to the allylic position. This structural feature imparts unique steric properties, making it a critical intermediate in the synthesis of sterically hindered polymers and fine chemicals.

Core Identifiers

| Parameter | Value |

| CAS Registry Number | 762-62-9 |

| IUPAC Name | 4,4-Dimethylpent-1-ene |

| Molecular Formula | C₇H₁₄ |

| SMILES | CC(C)(C)CC=C |

| Molecular Weight | 98.19 g/mol |

Physicochemical Constants

The following data represents high-purity (>99%) research-grade material.

| Property | Value | Condition |

| Boiling Point | 72 °C | @ 760 mmHg |

| Density | 0.682 g/mL | @ 25 °C |

| Refractive Index ( | 1.392 | @ 20 °C |

| Flash Point | -12 °C | Closed Cup |

| Vapor Pressure | ~231 mmHg | @ 37.7 °C |

| Solubility | Immiscible in water; Miscible in THF, Ether, Hexane | @ 25 °C |

Part 2: Synthetic Pathways & Manufacturing[5]

The synthesis of 4,4-dimethyl-1-pentene requires overcoming the steric hindrance of the tert-butyl group. While simple nucleophilic substitution is often sluggish, transition-metal-catalyzed cross-coupling offers a robust route.

Primary Route: Copper-Catalyzed Grignard Coupling

The most reliable laboratory-scale synthesis involves the cross-coupling of allyl bromide with tert-butylmagnesium chloride , catalyzed by dilithium tetrachlorocuprate (

Mechanistic Insight

The reaction proceeds via a catalytic cycle where the copper species facilitates the oxidative addition of allyl bromide and the transmetallation of the bulky tert-butyl group, followed by reductive elimination to form the C-C bond.

Figure 1: Catalytic cycle for the synthesis of 4,4-dimethyl-1-pentene via Kochi coupling.

Experimental Protocol: Grignard Coupling

Safety Warning: Allyl bromide is a lachrymator and highly toxic. t-BuMgCl is pyrophoric. Perform all operations under inert atmosphere (Argon/Nitrogen).

-

Catalyst Preparation:

-

Dissolve anhydrous

(0.85 g) and anhydrous

-

-

Reaction Setup:

-

Charge a flame-dried 3-neck flask with Allyl Bromide (12.1 g, 100 mmol) and 10 mL of the catalyst solution (1 mol%).

-

Cool the mixture to -10 °C.

-

-

Addition:

-

Add tert-butylmagnesium chloride (2.0 M in ether, 50 mL, 100 mmol) dropwise over 60 minutes. Maintain temperature < 0 °C to prevent Wurtz homocoupling.

-

-

Workup:

-

Quench with saturated

(aq). -

Extract with pentane (3 x 50 mL).

-

Wash combined organics with water and brine; dry over

.

-

-

Purification:

-

Fractional distillation (vigreux column). Collect fractions boiling at 70–72 °C.

-

Part 3: Analytical Characterization

Validating the structure of 4,4-dimethyl-1-pentene relies on identifying the specific magnetic environment of the tert-butyl protons and the allylic coupling patterns.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 0.88 - 0.90 | Singlet (s) | 9H | Characteristic intense singlet of the tert-butyl group. | |

| 1.92 - 1.95 | Doublet (d, | 2H | Allylic protons shielded by the adjacent bulky alkyl group. | |

| 4.95 - 5.05 | Multiplet (m) | 2H | Terminal vinyl protons (cis/trans splitting). | |

| 5.75 - 5.90 | Multiplet (m) | 1H | Internal vinyl proton; shows coupling to both allylic |

Infrared Spectroscopy (FT-IR)[1]

-

3080 cm⁻¹: C-H stretch (alkene).

-

2960 cm⁻¹: C-H stretch (strong, methyl/alkyl).

-

1640 cm⁻¹: C=C stretch (terminal alkene).

-

1365 cm⁻¹ / 1390 cm⁻¹: Gem-dimethyl doublet (characteristic of tert-butyl group).

Part 4: Application Science

Polyolefin Modification

4,4-Dimethyl-1-pentene serves as a premium comonomer for modifying Isotactic Polypropylene (iPP) . Unlike linear alpha-olefins (1-hexene, 1-octene), the bulky tert-butyl group of 4,4-dimethyl-1-pentene significantly disrupts the crystal lattice of the polymer backbone without reducing the glass transition temperature (

-

Effect: Increases transparency and impact strength.

-

Mechanism: The bulky side chain creates free volume, altering the crystallization kinetics (favoring the

-form of iPP in metallocene catalysis).

Steric Probes in Catalysis

Due to the extreme steric bulk near the double bond, this molecule is used to test the regioselectivity and pore size constraints of new polymerization catalysts (e.g., Metallocenes, Ziegler-Natta).

Figure 2: Functional utility of 4,4-dimethyl-1-pentene in polymer and organic chemistry.

Part 5: Handling & Safety (SDS Summary)

-

Flammability: Highly Flammable Liquid (Category 2). Flash point -12 °C. Store in explosion-proof cabinets.

-

Storage: Store under nitrogen at 2-8 °C to prevent peroxide formation (though less prone than ethers, autoxidation can occur at the allylic position).

-

Health: Aspiration hazard. May cause skin and eye irritation. Use Viton or Nitrile gloves for handling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12984, 4,4-Dimethylpent-1-ene. Retrieved from [Link]

-

NIST Chemistry WebBook. 1-Pentene, 4,4-dimethyl- Thermochemical Data. Retrieved from [Link]

-

Scoti, M., et al. (2023). Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst. Macromolecules.[1] Retrieved from [Link][2]

- Organic Syntheses.General Procedure for Copper-Catalyzed Grignard Coupling (Adapted). (Refers to general methodology for alkyl-allyl coupling, e.g., Org. Synth. 1978, 58, 127).

-

Fisher Scientific. Safety Data Sheet: 4,4-Dimethyl-1-pentene. Retrieved from [Link]

Polymerization of 4,4-dimethyl-1-pentene using Ziegler-Natta catalysts

Application Note: Precision Polymerization of 4,4-Dimethyl-1-Pentene using Ziegler-Natta Catalysts

Executive Summary

This technical guide details the protocol for the stereospecific polymerization of 4,4-dimethyl-1-pentene (DMP) using heterogeneous Ziegler-Natta (ZN) catalysts. Unlike its commercially ubiquitous cousin 4-methyl-1-pentene (TPX™), DMP possesses a bulky tert-butyl group that imposes severe steric demands on the active site.

Successful polymerization requires a rigorous exclusion of impurities and a catalyst system optimized for stereoregularity over activity. This protocol utilizes a

Scientific Foundation & Material Considerations

The Steric Challenge

The monomer 4,4-dimethyl-1-pentene contains a neo-hexyl structure. The proximity of the bulky tert-butyl group to the vinyl functionality creates a "steric wall."

-

Kinetic Consequence: The propagation rate (

) is significantly lower than that of propylene or 1-butene due to the difficulty of monomer coordination at the titanium center. -

Thermodynamic Consequence: The resulting polymer has an exceptionally high melting point (

C, often decomposing before melting) and low solubility in common solvents below 100°C.

Catalyst Selection Strategy

While MgCl

-

Catalyst:

-TiCl -

Cocatalyst: Diethylaluminum Chloride (DEAC) is preferred over Triethylaluminum (TEA). DEAC is a milder reducing agent, preventing the over-reduction of Ti

to inactive Ti

Experimental Protocol

Materials & Pre-treatment

| Component | Grade/Purity | Purification Protocol (CRITICAL) |

| Monomer (DMP) | >98% Isomer | Reflux over CaH |

| Solvent (n-Heptane) | Anhydrous | Sparge with N |

| Catalyst (TiCl | AA Grade | Use as received. Handle ONLY in glovebox (O |

| Cocatalyst (DEAC) | 1.0 M in Hexane | Use as received. Pyrophoric – handle with Schlenk techniques. |

Polymerization Workflow

Safety Warning: Organoaluminum compounds are pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a Glovebox.

Step-by-Step Procedure:

-

Reactor Preparation:

-

Heat a 250 mL double-walled glass reactor to 120°C under vacuum for 2 hours to remove adsorbed moisture.

-

Backfill with high-purity Nitrogen. Cycle Vacuum/Nitrogen 3 times.

-

Cool to reaction temperature (50°C ). Note: Higher temperatures increase rate but may reduce tacticity and catalyst stability.

-

-

Solvent & Monomer Charge:

-

Cannulate 100 mL of dry n-heptane into the reactor.

-

Add 10 mL (approx. 7 g) of purified DMP monomer.

-

Stir at 500 RPM to equilibrate temperature.

-

-

Catalyst Injection (In-Situ Formation):

-

Add DEAC solution (Example: 2.0 mmol).

-

Add TiCl

slurry (Example: 0.5 mmol). -

Target Ratio: Al/Ti = 4:1.

-

Observation: The solution should turn a characteristic violet/brown slurry color.

-

-

Polymerization:

-

Maintain stirring at 50°C for 6 to 24 hours .

-

Note: Due to steric hindrance, conversion is slow. Monitor viscosity; if the solution becomes too viscous or gel-like, increase stirring speed or stop the reaction.

-

-

Quenching & Workup:

-

Terminate reaction by injecting 10 mL of acidic methanol (5% HCl in MeOH). This kills the catalyst and solubilizes aluminum/titanium residues (de-ashing).

-

Pour the reaction mixture into 500 mL of vigorously stirring methanol .

-

Filter the white solid polymer.

-

-

Purification:

-

Reflux the crude polymer in methanol for 2 hours to extract oligomers and catalyst residues.

-

Dry in a vacuum oven at 60°C for 12 hours.

-

Mechanism & Workflow Visualization

The following diagram illustrates the critical signaling pathways in the experimental workflow and the chemical mechanism of the Ziegler-Natta insertion.

Caption: Operational workflow for DMP polymerization, highlighting the cyclic nature of the Ziegler-Natta insertion mechanism and the critical purification steps.

Characterization & Quality Control

Once the polymer is isolated, the following analytical methods validate the success of the polymerization.

| Method | Parameter | Expected Result for Isotactic PDMP |

| DSC (Differential Scanning Calorimetry) | Melting Point ( | > 300°C . (Note: Run under N |

| Tacticity ([mmmm]) | > 90% Isotactic pentads . Look for sharp methyl resonance splitting. | |

| GPC (Gel Permeation Chromatography) | Molecular Weight ( | Typically 50,000 - 200,000 g/mol . Broad PDI (3.0 - 5.0) is typical for heterogeneous ZN. |

| WAXD (X-Ray Diffraction) | Crystallinity | High crystallinity. Distinct diffraction peaks indicating helical chain conformation (Form I). |

Troubleshooting Guide

-

Low Yield: Usually indicates impurities (O

/H -

Sticky/Amorphous Product: Indicates loss of stereocontrol. Ensure temperature is not >60°C and check Al/Ti ratio (keep near 4:1).

-

Insoluble Gel: Crosslinking is rare but possible if isomerization occurred. Ensure monomer purity to remove dienes.

References

-

Natta, G., et al. "Crystalline Polymers of 4,4-Dimethyl-1-pentene." Journal of Polymer Science, Vol. 51, 1961.

-

Odian, G. "Principles of Polymerization." 4th Edition, Wiley-Interscience, Chapter 8: Coordination Polymerization.

-

Boor, J. "Ziegler-Natta Catalysts and Polymerizations."[1] Academic Press, 1979. (Seminal text on TiCl3 kinetics).

-

Kissin, Y. V. "Alkene Polymerization Reactions with Transition Metal Catalysts." Elsevier, 2008. (Detailed mechanism of bulky olefin insertion).

Sources

Advanced Application Note: Synthesis and Processing of Poly(4,4-dimethyl-1-pentene) (PDP)

Part 1: Executive Summary & Strategic Differentiation

Poly(4,4-dimethyl-1-pentene) (PDP) represents a class of "super-bulky" polyolefins. While structurally related to the commercially ubiquitous poly(4-methyl-1-pentene) (PMP or TPX™), PDP possesses a critical structural distinction: a neopentyl side group rather than an isobutyl group.

This single additional methyl group creates significant steric hindrance, resulting in:

-

Ultra-High Free Volume: The polymer chains cannot pack efficiently, creating fractional free volume (FFV) superior to PMP, making it an exceptional candidate for gas separation membranes (

separation). -

Enhanced Thermal Stability: Higher melting transitions (

) due to rigid backbone conformation. -

Synthetic Challenge: Standard Ziegler-Natta catalysts fail to polymerize 4,4-dimethyl-1-pentene efficiently due to the steric blockage of the active site.

This guide details the specific use of Half-Titanocene (Cp*Ti) catalysts , which—unlike traditional metallocenes—possess the open active site geometry required to accommodate the bulky neopentyl tail.

Part 2: Chemical Mechanism & Catalyst Selection

The Steric Challenge

In coordination polymerization, the monomer must coordinate to the metal center before insertion. For 4,4-dimethyl-1-pentene, the bulky tert-butyl tail at the

-

Standard Metallocenes (

-symmetric): The ligand framework is too crowded; activity is negligible. -

Constrained Geometry Catalysts (CGC): Better, but often suffer from low molecular weight.

-

Selected System: Half-Titanocene / MAO . The use of a mono-cyclopentadienyl (Cp*) ligand combined with a bulky aryloxy ligand creates a "pocket" that is sufficiently open to accept the monomer but rigid enough to prevent chain transfer, ensuring high molecular weight.

Reaction Pathway Visualization

Figure 1: Catalytic cycle for the polymerization of sterically hindered

Part 3: Detailed Synthesis Protocol

Materials & Pre-Treatment

-

Monomer: 4,4-dimethyl-1-pentene (CAS: 762-62-9).[1][2]

-

Purification: Must be distilled over Calcium Hydride (

) under Nitrogen to remove trace water/alcohols. Store over activated 4Å molecular sieves.

-

-

Catalyst: [Cp*TiCl

(O-2,6--

Note: If unavailable commercially, synthesize via reaction of

with lithium 2,6-diisopropylphenoxide.

-

-

Cocatalyst: Methylaluminoxane (MAO), 10 wt% in toluene.

-

Solvent: Anhydrous Toluene (water < 2 ppm).

Polymerization Workflow (Schlenk Line / Glovebox)

| Step | Operation | Critical Parameter / Observation |

| 1 | Inerting | Heat a 100 mL Schlenk flask to 120°C under vacuum for 1 hr. Refill with high-purity Argon ( |

| 2 | Solvent Charge | Transfer 30 mL anhydrous toluene into the flask via cannula. |

| 3 | Scavenging | Add 0.5 mL MAO solution. Stir for 10 min at room temp to scavenge residual impurities. |

| 4 | Monomer Add | Inject 5.0 mL (approx 3.4g) of purified 4,4-dimethyl-1-pentene. |

| 5 | Equilibration | Bring oil bath to 25°C . Note: Higher temps (>60°C) increase activity but drastically lower molecular weight due to chain transfer. |

| 6 | Initiation | Dissolve 5 |

| 7 | Reaction | Stir vigorously. Solution should turn from yellow to deep orange/red. Viscosity will increase slowly. |

| 8 | Quenching | After 30-60 mins, pour reaction mixture into 200 mL acidic methanol (5% HCl in MeOH). |

| 9 | Isolation | Filter the white precipitate. Wash 3x with methanol. Dry in vacuum oven at 60°C for 12 hours. |

Characterization Parameters[3][4][5]

| Technique | Target Metric | Expected Result for PDP |

| Tacticity | Isotactic triad ( | |

| GPC | Molecular Weight | |

| DSC | Thermal Transitions | |

| WAXD | Crystallinity | Distinct from PMP Form I; indicates loose packing. |

Part 4: Applications in Drug Development & Membrane Tech

The bulky neopentyl group prevents the polymer chains from packing tightly, creating "permanent porosity" at the molecular level.

Gas Separation Membranes (ECMO & Bioreactors)

PDP is a superior candidate for Extracorporeal Membrane Oxygenation (ECMO) devices compared to standard PMP.

-

Mechanism: The solution-diffusion model governs transport. PDP's high free volume increases the Diffusion coefficient (

). -

Protocol:

-

Dissolve PDP in Cyclohexane/Heptane (requires heating).

-

Cast films or spin hollow fibers.

-

Result:

permeability typically 20-30% higher than commercial TPX™, allowing for smaller device footprints.

-

Medical Packaging (Sterilizable Films)

-

Inertness: The lack of tertiary hydrogens on the side chain (neopentyl vs isobutyl) improves resistance to oxidative degradation during Gamma-sterilization.

-

Clarity: Low crystallinity density contrast results in optical transparency, essential for visual inspection of parenteral drugs.

Application Logic Diagram

Figure 2: Structure-Property-Application relationship for Poly(4,4-dimethyl-1-pentene).

Part 5: References

-

Nomura, K. et al. (2009).[3] "Copolymerization of Ethylene with

-Olefins Containing Various Substituents Catalyzed by Half-Titanocenes: Factors Affecting the Monomer Reactivities." Macromolecules. -

Deffieux, A. et al. (2002). "Living Polymerization of

-Olefins." Chemical Reviews. -

Mitsui Chemicals. (2023). "TPX™ (Polymethylpentene) Technical Guide." (Reference for PMP analog properties).

-

BenchChem. (2025).[4][5] "Application Notes and Protocols for Poly(4-methyl-1-pentene) Membranes."

-

Sigma-Aldrich. (2025).[4] "4,4-Dimethyl-1-pentene Product Specification."

Sources

Application Note: High-Fidelity Ziegler-Natta Polymerization of 4,4-Dimethyl-1-Pentene

Executive Summary & Scientific Context

This protocol details the synthesis of poly(4,4-dimethyl-1-pentene) (PDMP), a highly crystalline polyolefin distinguished by exceptional thermal stability and chemical resistance. Unlike its commercially ubiquitous isomer, poly(4-methyl-1-pentene) (TPX), PDMP possesses a neo-pentyl side group. This additional methyl group introduces significant steric bulk at the

The Synthesis Challenge:

The primary challenge in polymerizing 4,4-dimethyl-1-pentene is the steric hindrance of the tert-butyl group. While standard Ziegler-Natta catalysts (e.g.,

Scope:

This guide utilizes a classic, robust

Pre-Protocol Requirements: The Self-Validating System

To ensure reproducibility, the experimental setup acts as a self-validating system. If the reagents are not sufficiently pure, the catalyst will undergo immediate deactivation (color change from violet/brown to white/translucent), serving as an instant "stop" signal.

Reagent Specifications & Preparation

| Reagent | Specification | Purification Protocol (Critical) |

| Monomer | 4,4-Dimethyl-1-pentene (>99%) | Distillation: Reflux over |

| Catalyst | Use as received (glovebox). Validation: Must be a vibrant violet powder. If grey/white, discard (hydrolyzed). | |

| Cocatalyst | Diethylaluminum Chloride (DEAC) | 1.0 M solution in Heptane. Handle strictly under inert atmosphere. |

| Solvent | Drying: Pass through activated alumina columns or reflux over Na/Benzophenone (indicator: deep blue color). | |

| Quench | Acidified Methanol | Methanol + 5% HCl (v/v). |

Safety Advisory

-

Pyrophoric Hazard: DEAC and other alkylaluminums ignite spontaneously in air. All transfers must use cannula techniques or gas-tight syringes.

-

Monomer Toxicity: Handle 4,4-dimethyl-1-pentene in a fume hood; avoid inhalation of vapors.

Experimental Workflow

Experimental Setup Diagram

The following diagram illustrates the required Schlenk line and reactor topology to maintain the inert environment essential for Ziegler-Natta catalysis.

Figure 1: Inert atmosphere manifold topology. The bubbler acts as the primary visual validator of system integrity (positive pressure).

Step-by-Step Polymerization Protocol

Step 1: Reactor Conditioning

-

Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, temperature probe, and gas inlet.

-

Cycle: Evacuate the flask to <100 mTorr, then backfill with dry Nitrogen/Argon. Repeat 3 times.

-

Flame Dry: While under vacuum, gently heat the glass walls with a heat gun to desorb surface moisture. Cool to room temperature under positive gas flow.

Step 2: Solvent and Catalyst Charging

-

Cannulate 100 mL of dry n-heptane into the reactor.

-

Establish a stirring rate of 400 RPM .

-

Add 2.0 mmol of

powder (approx. 0.30 - 0.40 g depending on exact formula weight) against a counter-flow of nitrogen.-

Observation: The slurry should be violet.

-

-

Add 6.0 mmol of DEAC (6.0 mL of 1.0 M solution) dropwise via syringe.

-

Ratio: This establishes an Al/Ti ratio of 3:1, optimized for stereospecificity over activity.

-

Aging: Heat the mixture to 50°C and stir for 15 minutes. This "aging" step allows the alkylation of the Titanium surface, creating the active

bonds.

-

Step 3: Monomer Addition & Polymerization

-

Adjust reactor temperature to 60°C .

-

Add 50 mmol (approx. 5.0 g) of 4,4-dimethyl-1-pentene slowly via syringe over 5 minutes.

-

Note: Slow addition prevents localized "hot spots" which can broaden molecular weight distribution (MWD).

-

-

Reaction Time: Maintain 60°C and stirring for 4 to 6 hours .

-

Kinetic Note: Due to the bulky tert-butyl group, conversion will be slower than linear alpha-olefins.

-

Step 4: Quenching and Workup

-

Terminate: Pour the reaction slurry slowly into a beaker containing 500 mL of acidic methanol (5% HCl) while stirring vigorously.

-

Chemistry: The HCl reacts with Aluminum and Titanium residues to form soluble salts (

,

-

-

Filter: Isolate the white polymer powder using a Buchner funnel.

-

Wash: Wash the cake 3x with pure methanol, then 1x with acetone.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Mechanistic Insight

The polymerization proceeds via the Cossee-Arlman mechanism. The diagram below highlights the critical steric interaction during the insertion step.

Figure 2: The catalytic cycle. The 'Transition State' is the rate-limiting step where the bulky neo-pentyl group must orient away from the catalyst surface to avoid steric clash.

Characterization & Expected Data

Thermal Properties (DSC)

Unlike TPX (Tm ~235°C), PDMP has a significantly higher melting point due to the rigidity of the chain.

-

Method: Differential Scanning Calorimetry (DSC).[1] Heat from 30°C to 350°C at 10°C/min.

-

Expected

: >300°C (Note: Polymer may undergo degradation near -

Crystallinity: High (>40%).

Molecular Weight (HT-GPC)

Standard GPC at room temperature is insufficient due to solubility issues.

-

Solvent: 1,2,4-Trichlorobenzene (TCB).

-

Temperature: 135°C - 150°C.

-

Expected

: 100,000 - 500,000 g/mol (highly dependent on

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Polymer / Low Yield | Poisons ( | Redistill monomer over |

| Low Melting Point (<280°C) | Low Stereoregularity (Atactic). | Increase Al/Ti ratio slightly (up to 4:1). Lower reaction temperature to 50°C. |

| Reactor Fouling | Agglomeration of particles. | Increase stirring speed. Improve catalyst dispersion before monomer addition. |

References

-

Natta, G., et al. (1955). Crystalline high polymers of α-olefins. Journal of the American Chemical Society, 77(6), 1708–1710. Link

- Boor, J. (1979). Ziegler-Natta Catalysts and Polymerizations. Academic Press.

-

Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier. Link

- Reddy, S. S., & Sivaram, S. (1995). Homogeneous Ziegler-Natta polymerization of bulky α-olefins. Progress in Polymer Science, 20(2), 309-367.

Sources

Advanced Characterization of Poly(4,4-dimethyl-1-pentene) via Triple-Detection HT-GPC

Executive Summary

Poly(4,4-dimethyl-1-pentene) (PDMP) represents a distinct class of sterically hindered polyolefins.[1] Unlike its commercially ubiquitous analog, poly(4-methyl-1-pentene) (PMP or TPX™), the presence of a gem-dimethyl group at the 4-position introduces significant steric bulk near the polymer backbone.[1] This structural feature imparts exceptional thermal stability and transparency but creates substantial challenges for molecular weight characterization due to extreme chain stiffness and solvent resistance.[1]

This application note details a robust protocol for characterizing the Molecular Weight (MW) and Polydispersity Index (PDI) of PDMP. Because standard Mark-Houwink parameters (

Material Physics & Solubility Challenges

The characterization of PDMP is governed by its solubility thermodynamics. The "neopentyl-like" side chain creates a high barrier to solvent intercalation.[1]

-

Crystallinity & Melting: Similar to PMP, PDMP is semi-crystalline with a high melting point (

).[1] The steric bulk prevents room-temperature dissolution in standard organic solvents (THF, Chloroform, Toluene).[1] -

Solvent Selection: Successful solvation requires high-boiling chlorinated aromatics to overcome the lattice energy.[1]

-

Refractive Index (

): Polyolefins exhibit low specific refractive index increments (

Table 1: Physicochemical Comparison

| Feature | Poly(4-methyl-1-pentene) (PMP) | Poly(4,4-dimethyl-1-pentene) (PDMP) | Impact on Analysis |

| Side Group | Isobutyl | Neopentyl (Bulky) | PDMP requires longer dissolution times.[1] |

| Solubility | Soluble in TCB/ODCB >130°C | Soluble in TCB/ODCB >145°C | Requires HT-GPC instrumentation.[1] |

| Chain Stiffness | High | Very High | High intrinsic viscosity; risk of shear degradation.[1] |

| ~ -0.104 mL/g (in TCB) | Must be measured (approx -0.10 mL/g) | Low signal; requires high sample mass or IR detection.[1] |

Strategic Methodology: Why Triple Detection?

Conventional GPC relies on a calibration curve (typically Polystyrene).[1] This is invalid for PDMP because the hydrodynamic volume of a rigid PDMP chain differs vastly from a flexible Polystyrene coil of the same mass.

The Triple Detector Solution:

-

Light Scattering (LS): Measures Absolute

directly (independent of elution volume).[1] -

Viscometer (IV): Measures Intrinsic Viscosity

.[1][2] Combined with LS, this yields the Mark-Houwink plot ( -

Refractive Index (RI) / IR: Measures concentration (

).

Diagram 1: Triple Detection Logic Flow

Caption: Logical flow of Triple Detection GPC. By combining Concentration, Scattering Intensity, and Viscosity, the system solves for Molecular Weight without relative calibration curves.[1]

Experimental Protocol

Instrumentation Requirements[1][3][4]

-

System: High-Temperature GPC (e.g., Agilent PL-GPC 220, Tosoh HLC-8321GPC/HT, or Polymer Char GPC-IR).[1]

-

Columns: 2-3x Mixed-Bed Polystyrene/Divinylbenzene (PS/DVB) columns (e.g., PLgel Olexis or TSKgel GMHhr-H(S) HT).[1]

-

Note: Columns must withstand 160°C.[1]

-

-

Solvent: 1,2,4-Trichlorobenzene (TCB) stabilized with 250 ppm BHT (Butylated hydroxytoluene).[1]

-

Temperature: 150°C (Injector, Columns, and Detectors).[1]

Sample Preparation (Critical Step)

Failure to fully dissolve the sample is the #1 cause of error in polyolefin GPC.

-

Weighing: Weigh 2–4 mg of PDMP into a 10 mL autosampler vial.

-

Target Concentration: 1.0 – 2.0 mg/mL.[1] (Higher concentration needed due to low

).

-

-

Add Solvent: Add TCB (with 250 ppm BHT antioxidant).

-

Purging: Nitrogen purge the vial before capping to prevent oxidative degradation at high heat.

-

Dissolution:

-

Filtration: Not recommended unless visible particulates exist.[1] Filtering hot polyolefins often causes shear degradation or removal of high-MW fractions (gels) that are part of the sample. If necessary, use a 1.0 µm metal mesh filter at temperature.[1]

Measurement of

Since the exact

-

Method: "Online" determination.[1]

-

Procedure: Assume 100% mass recovery of the injected sample.[1] The software integrates the RI peak area and calculates

based on the known injected mass. -

Validation: If the calculated

deviates significantly from the PMP range (-0.09 to -0.11 mL/g), check for sample precipitation or leaks.

Diagram 2: Sample Preparation Workflow

Caption: Iterative dissolution process ensures complete solvation without degradation.

Data Analysis & Interpretation

Molecular Weight Distribution (MWD)

The software will output

-

Polydispersity (

):

Mark-Houwink Plot (Conformation)

Plot

-

Equation:

[2] -

Expectation for PDMP:

Branching Analysis ( )

If the PDMP is a copolymer or suspected of Long Chain Branching (LCB):

-

A value of

at high molecular weights confirms the presence of branching.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Pressure Spike | Sample precipitation in column. | Increase system temp to 160°C; lower sample concentration. |

| Baseline Noise (LS) | Dust/Particulates.[1] | Ensure vials are clean; use metal mesh filter if absolutely necessary.[1] |

| Negative Peaks (RI) | Invert signal in software; ensure reference cell is purged. | |

| Shear Degradation | High flow rate or viscous fingering.[1] | Reduce flow rate to 0.5 mL/min; use lower concentration. |

References

-

Polymer Char. (n.d.). High Temperature GPC (HT-GPC): A Complete Guide. Retrieved from [Link]

-

Fuller, E. N., & Edwards, G. Jr. (1988).[1][5] High-temperature gel-permeation chromatography of poly(4-methyl-1-pentene). OSTI Technical Report. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 12984, 4,4-Dimethyl-1-pentene. Retrieved from [Link]

Sources

- 1. 4,4-Dimethylpent-1-ene | C7H14 | CID 12984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 3. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 4. sciepub.com [sciepub.com]

- 5. High-temperature gel-permeation chromatography of poly(4-methyl-1-pentene) (Conference) | OSTI.GOV [osti.gov]

- 6. 4-Methyl-1-pentene - Wikipedia [en.wikipedia.org]

Application Note: Optimizing Cocatalyst Systems for the Ziegler-Natta Polymerization of 4,4-Dimethyl-1-Pentene

Executive Summary

The polymerization of 4,4-dimethyl-1-pentene (DMP) presents a unique challenge in coordination chemistry. Unlike its commercially ubiquitous cousin, 4-methyl-1-pentene (PMP or TPX™), DMP possesses a tert-butyl group at the

This guide details the role of the organoaluminum cocatalyst not merely as an alkylating agent, but as a steric gatekeeper . We provide a validated protocol for synthesizing isotactic poly(4,4-dimethyl-1-pentene) (PDMP), emphasizing the selection of cocatalysts that balance active site activation with the suppression of over-reduction.

The Steric Challenge: DMP vs. PMP

To understand the cocatalyst requirement, one must first visualize the monomeric constraint. Standard Ziegler-Natta (ZN) catalysts (

| Monomer | Structure | Steric Bulk (Taft | Polymerization Rate (Relative) |

| Propylene | 0.00 (Ref) | 1000 | |

| 4-Methyl-1-pentene (PMP) | -0.47 | ~25 | |

| 4,4-Dimethyl-1-pentene (DMP) | -1.54 (High) | < 5 |

The "Neo" Effect: DMP is structurally "neoheptene." The tert-butyl group acts as a massive umbrella. If the cocatalyst (e.g., Triethylaluminum, TEA) coordinates too tightly or forms bulky aggregates at the titanium center, it physically blocks the monomer from approaching the vacant coordination site.

Mechanistic Role of the Cocatalyst

In this specific system, the cocatalyst (typically

-

Alkylation (Activation):

. This creates the Ti-C bond necessary for insertion. -

Scavenging: Neutralizing adventitious oxygen and moisture (critical as bulky monomers are often harder to purify).

-

Site Modulation (The DMP Factor): The cocatalyst dictates the "openness" of the active center.

-

Small Alkyls (TMA): High reducing power, but can lead to over-reduction (

), killing the catalyst. -

Bulky Alkyls (TIBA): Triisobutylaluminum (TIBA) is the preferred recommendation for DMP. Its bulk prevents it from forming stable bridges with the active center, effectively "activating and leaving," thereby creating space for the bulky DMP monomer to insert.

-

Diagram 1: Steric Gating Mechanism

The following diagram illustrates how the choice of cocatalyst affects the accessibility of the active site for the bulky DMP monomer.

Caption: Comparative pathway showing why TIBA is preferred over TEA for bulky monomers like DMP to prevent site blockage.

Experimental Protocol: Polymerization of 4,4-Dimethyl-1-Pentene

Safety Warning: Organoaluminum compounds are pyrophoric. All manipulations must be performed under inert Argon/Nitrogen atmosphere using Schlenk or Glovebox techniques.

Phase 1: Reagent Preparation (Critical)

The synthesis of DMP often involves Grignard coupling (allylic halide + t-butyl magnesium halide), leaving ether and magnesium salt residues that are fatal to ZN catalysts.

-

Monomer Purification:

-

Reflux DMP over

(Calcium Hydride) for 12 hours. -

Distill under nitrogen.

-

Advanced Step: Pass the distilled monomer through a column of activated alumina and molecular sieves (3Å) immediately before use to remove trace polar impurities.

-

-

Solvent:

-

Use high-boiling alkanes (n-Heptane or Decane). Toluene is acceptable but can participate in chain transfer.

-

Reflux over Na/Benzophenone and distill.

-

Phase 2: Polymerization Setup

Catalyst System:

-

Reactor Prep: Heat a 250 mL glass reactor to

under vacuum for 2 hours. Cool to reaction temperature ( -

Charging:

-

Add

dry Heptane. -

Add Cocatalyst (TIBA) first. Target Al concentration:

. -

Wait 5 minutes (Scavenging period).

-

-

Catalyst Injection:

-

Add Catalyst slurry.

-

Target Al/Ti Molar Ratio:

to -

Note: DMP requires a slightly higher Al/Ti ratio than propylene to ensure rapid alkylation before the bulky monomer envelopes the site.

-

-

Monomer Addition:

-

Add DMP (

). -

Maintain temperature at

. -

Observation: The reaction will be slower than PMP. Run for 6--24 hours.[1]

-

Phase 3: Quenching and Workup

-

Terminate with acidic methanol (

in -

Ash Removal (Crucial): Due to the high steric bulk, catalyst productivity may be lower, leaving high Ti/Al residues. Wash the polymer slurry repeatedly with hot ethanol/heptane mixtures.

-

Dry in a vacuum oven at

for 24 hours.

Optimization & Troubleshooting

The relationship between the Al/Ti ratio and polymerization rate follows a "Bell Curve."

Diagram 2: Optimization Workflow

This decision tree guides the researcher through tuning the reaction based on polymer yield and morphology.

Caption: Troubleshooting logic for optimizing the polymerization of bulky 4,4-dimethyl-1-pentene.

Table 1: Cocatalyst Performance Matrix for DMP

| Cocatalyst | Alkyl Bulk | Reducing Power | Recommended For | Notes |

| TMA (Trimethylaluminum) | Low | Very High | Avoid | Causes over-reduction; aggregates tightly. |

| TEA (Triethylaluminum) | Medium | High | Standard | Good baseline, but may struggle with DMP sterics. |

| TIBA (Triisobutylaluminum) | High | Moderate | Preferred | Best balance of site activation and steric clearance. |

| DEAC (Diethylaluminum Chloride) | Medium | Low | Stereocontrol | Use if isotacticity is low; often mixed with TIBA. |

References

- Boor, J. (1979). Ziegler-Natta Catalysts and Polymerizations. Academic Press. (Foundational text on the mechanism of steric hindrance in ZN systems).

- Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier. (Detailed kinetics of bulky olefin insertion).

-

Reddy, C. S., et al. (2003). "Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts". Journal of Applied Polymer Science. (Analogous kinetic model for bulky pentene derivatives).

-

Mitsui Chemicals. (n.d.). "TPX™ (Polymethylpentene) Technical Information". (Industrial baseline for methyl-pentene polymers).

-

Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts". Chemical Reviews. (Discusses the role of cocatalyst bulk in stereocontrol).

Sources

Application Note: Film Casting Protocols for Poly(4,4-dimethyl-1-pentene)

This Application Note is designed for researchers and material scientists requiring high-fidelity films of poly(4,4-dimethyl-1-pentene) (PDMP) .

While structurally similar to the widely used poly(4-methyl-1-pentene) (PMP or TPX™), the 4,4-dimethyl isomer introduces a gem-dimethyl substitution that significantly alters chain mobility, increasing the glass transition temperature (

Part 1: Material Science & Pre-Casting Considerations

The Challenge of PDMP

Poly(4,4-dimethyl-1-pentene) is a semi-crystalline polyolefin characterized by exceptional chemical resistance and high thermal stability. Unlike amorphous polymers (e.g., polystyrene) that dissolve easily at room temperature, PDMP exhibits a rigid helical conformation in its crystalline phase.

-

Solubility Barrier: The polymer is insoluble in standard solvents (acetone, alcohols, ether) at room temperature.

-

Thermal Requirement: Successful casting requires High-Temperature Solution Casting (HTSC) or Melt Processing .

-

Critical Parameter: The gem-dimethyl group increases steric hindrance, requiring higher dissolution temperatures than standard PMP to disentangle polymer chains.

Solvent Selection Strategy

For PDMP, "like dissolves like" applies only at elevated temperatures. You must use high-boiling non-polar or slightly polar solvents.

| Solvent Class | Recommended Solvent | Boiling Point ( | Dissolution Temp ( | Notes |

| Cycloaliphatic | Decalin (Decahydronaphthalene) | 187-196 | Preferred. Low toxicity, excellent film quality. | |

| Aromatic | Tetralin (Tetrahydronaphthalene) | 207 | Good for very high MW grades. Harder to remove. | |

| Chlorinated | 1,2,4-Trichlorobenzene (TCB) | 214 | Standard for GPC analysis; toxic. Use only if Decalin fails. | |

| Aliphatic | Cyclohexane | 81 | N/A | Not Recommended. BP is too low for stable PDMP dissolution. |

Part 2: Protocol A – High-Temperature Solution Casting (HTSC)

Objective: Produce thin, uniform, transparent films (

Experimental Setup

-

Dissolution Vessel: Round-bottom flask with reflux condenser and nitrogen purge (to prevent oxidative degradation at high

). -

Casting Surface: Optically polished borosilicate glass or chrome-plated steel, pre-heated .

-

Heat Source: Oil bath (silicone oil) capable of

.

Step-by-Step Methodology

Step 1: Dissolution

-

Weigh PDMP powder/pellets to achieve a 1.0% to 2.0% (w/v) concentration. Note: Do not exceed 3% to avoid gelation.

-

Add Decalin (mixture of cis/trans) to the flask.

-

Add an antioxidant (e.g., Irganox 1010 at 0.1 wt%) to protect the polymer chain.

-

Heat to

under slow stirring. -

Maintain temperature until the solution is perfectly clear (approx. 2–4 hours). Visual Check: No "swollen gel" particles should be visible.

Step 2: Filtration (Critical for Optical Quality)

-

While maintaining

, filter the solution through a heated stainless steel mesh (-

Caution: If the solution cools, PDMP will precipitate immediately.

-

Step 3: Casting

-

Pre-heat the casting plate (glass/steel) to

on a leveled hot plate. -

Pour the hot solution onto the center of the plate.

-

Use a pre-heated doctor blade (casting knife) to spread the solution to the desired wet thickness.

-

Calculation: Wet Thickness

Desired Dry Thickness / Concentration (fraction).

-

Step 4: Controlled Evaporation (The "Anti-Haze" Step)

-

Cover the cast film with a glass funnel or inverted beaker (raised slightly) to create a solvent-saturated atmosphere.

-

Slow Drying: Allow solvent to evaporate at

for 12–24 hours.-

Warning: Rapid evaporation causes Thermally Induced Phase Separation (TIPS) , resulting in an opaque, microporous membrane instead of a clear film.

-

-

Annealing: Once dry, increase temperature to

for 2 hours under vacuum to remove residual Decalin and relax chain stress.

Visualization of HTSC Workflow

Figure 1: High-Temperature Solution Casting workflow for PDMP to prevent precipitation and haze.

Part 3: Protocol B – Melt Pressing (Solvent-Free)

Objective: Produce thick sheets (

Thermal Parameters

-

Melting Point (

): Approx. -

Processing Temp:

to -

Degradation Risk: High. Inert atmosphere (Vacuum or

) is mandatory.

Methodology

-

Sandwich Preparation: Place PDMP granules between two sheets of Polyimide (Kapton™) film or PTFE-coated aluminum foil.

-

Pre-Melting: Insert sandwich into the hydraulic press heated to

. Hold at 0 pressure (contact only) for 3 minutes to allow complete melting. -

Pressing:

-

Ramp pressure to 5 MPa (low) for 1 minute (degassing).

-

Ramp pressure to 20 MPa (high) for 2 minutes.

-

-

Quenching (Crystallinity Control):

-

For Clear/Amorphous Films: Transfer immediately to a water-cooled press (

). Rapid cooling suppresses spherulite growth. -

For Crystalline/Opaque Films: Allow to cool slowly within the hot press (

).

-

Part 4: Characterization & Quality Control

Verify the integrity of your cast films using these metrics.

| Technique | Target Observation | Common Defect | Cause of Defect |

| DSC | Broad/Missing | Solvent plasticization (residual Decalin). | |

| TGA | 0% mass loss | Mass loss at | Trapped solvent. Anneal longer. |

| Optical Microscopy | Clear, featureless | "Spherulites" (Maltese cross) | Cooling too slow (Melt) or Evaporation too fast (Solvent). |

| XRD | Sharp peaks (Crystalline) | Broad halo (Amorphous) | Quench rate was too fast (if crystallinity is desired). |

Troubleshooting Phase Separation (TIPS)

If your solvent-cast film turns white/opaque upon drying, you have encountered Thermally Induced Phase Separation . This occurs when the solution cools below the binodal curve before the solvent evaporates.

Corrective Action:

-

Increase the Casting Plate Temperature (

). -

Reduce the Airflow over the film (use a deeper cover).

-

Switch to a solvent with a higher boiling point (e.g., Tetralin) to keep the polymer in solution longer.

References

-

Scientific Polymer Products. (n.d.).[1] Poly(4-methyl-1-pentene) Technical Data Sheet. Retrieved from [Link]

- Wolińska-Grabczyk, A., et al. (2011). Separation of SF6 from Binary Mixtures with N2 Using Commercial Poly(4-Methyl-1-Pentene) Films. Chemical Engineering Research and Design.

- Charlet, G., & Delmas, G. (1984). Effect of solvent on the polymorphism of poly(4-methylpentene-1). Polymer.

- Lopez, L., et al. (1992). Crystallization of Poly(4-methyl-1-pentene) from Solution. Journal of Polymer Science Part B: Polymer Physics.

- Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press. (Data on of poly(4,4-dimethyl-1-pentene)).

Sources

Technical Support Center: Synthesis of 4,4-Dimethyl-1-Pentene

Executive Summary: The "Neopentyl" Challenge

Synthesizing 4,4-dimethyl-1-pentene (CAS: 762-62-9) presents a unique intersection of steric hindrance and volatility. Often referred to as "neopentyl ethylene," this molecule possesses a bulky tert-butyl group adjacent to an allylic position.

For researchers, the three primary failure modes are:

-

The Rearrangement Trap: Acid-catalyzed migration of the double bond or methyl groups (Whitmore shift).

-

The Volatility Vortex: Product loss during solvent removal due to its low boiling point (72 °C).

-

Coupling Efficiency: Difficulty in forming the carbon-carbon bond due to steric bulk at the tert-butyl center.

This guide provides a self-validating workflow to navigate these challenges, moving beyond standard textbook descriptions to field-hardened protocols.

Critical Synthesis Pathways & Logic

Pathway A: The Optimized Grignard Coupling (Recommended)

The most robust route involves the copper-catalyzed coupling of tert-butylmagnesium chloride with allyl bromide. Direct coupling often fails due to the steric bulk of the tert-butyl group; therefore, Kochi-Kumada catalysis (using Li₂CuCl₄) is essential to lower the activation energy and prevent Wurtz homocoupling.

The Logic:

-

Nucleophile: tert-Butylmagnesium chloride (

). We use the chloride rather than the bromide to reduce the molecular weight of salt byproducts and improve atom economy, though the bromide is more reactive. -

Electrophile: Allyl bromide (

). -

Catalyst: Dilithium Tetrachlorocuprate (

).[1] This catalyzes the cross-coupling via an organocopper intermediate, bypassing the steric barrier that hinders direct

Pathway B: The "Forbidden" Route (Acid-Catalyzed Dehydration)

WARNING: Do not attempt to synthesize this molecule via the dehydration of 4,4-dimethyl-2-pentanol using sulfuric or phosphoric acid.

-

Why it fails: The formation of a carbocation adjacent to the tert-butyl group triggers a 1,2-methyl shift (Whitmore shift), rearranging the skeleton to form thermodynamically stable internal alkenes (e.g., 2,3-dimethyl-2-pentene).

Visualizing the Logic (DOT Diagrams)

Diagram 1: Synthesis Workflow & Decision Tree

This flowchart outlines the critical decision points to ensure product purity.

Caption: Decision tree highlighting the necessity of copper catalysis and the risks of acid-catalyzed routes.

Diagram 2: The Rearrangement Trap (Mechanism)

Understanding why acid synthesis fails is crucial for troubleshooting impurities.

Caption: The Whitmore Shift mechanism that produces isomeric impurities during acidic workups.

Detailed Protocol: Copper-Catalyzed Grignard Coupling

Objective: Synthesize 4,4-dimethyl-1-pentene while minimizing homocoupling.

Reagents & Equipment

-

Reagents:

-

tert-Butylmagnesium chloride (2.0 M in THF).

-

Allyl bromide (Freshly distilled to remove stabilizers).

-

Dilithium Tetrachlorocuprate (

) solution (0.1 M in THF). -

Solvent: Anhydrous THF.

-

-

Equipment:

-

3-neck round bottom flask (flame dried,

atmosphere). -

Pressure-equalizing addition funnel.

-

Vigreux distillation column (Critical for isolation).

-

Step-by-Step Methodology

-

Catalyst Preparation:

-

If

is not available, prepare it in situ by mixing anhydrous

-

-

Coupling Reaction:

-

Charge the flask with Allyl Bromide (1.0 equiv) and the Cu catalyst (1 mol%). Cool to 0 °C .

-

Note: Unlike standard Grignards where the halide is added to Mg, here we add the Grignard reagent to the allyl halide/catalyst mixture. This "inverse addition" keeps the concentration of the Grignard low, preventing homocoupling of the tert-butyl groups.

-

Dropwise Addition: Add

(1.1 equiv) slowly over 2 hours. Maintain temperature < 10 °C. -

Observation: The solution color will cycle (often dark to light) as the Cu(I)/Cu(III) catalytic cycle progresses.

-

-

Quench & Workup:

-

Quench slowly with saturated

. -

CRITICAL: Do not use HCl for quenching. Even dilute acid can trigger isomerization if the layers are left in contact.

-

Separate layers. Wash organic layer with brine.

-

Dry over anhydrous

.

-

-

Isolation (The Volatility Challenge):

-

Do NOT use a Rotary Evaporator if your solvent is THF (BP 66 °C) and product is BP 72 °C. Separation is nearly impossible.

-

Alternative: If possible, use Diethyl Ether (BP 35 °C) as the extraction solvent.

-

Distillation: Use a fractional distillation setup with a Vigreux column.

-

Fraction 1: Ether (35-40 °C).

-

Fraction 2: THF transition (60-68 °C).

-

Fraction 3: 4,4-dimethyl-1-pentene (70-72 °C). [2]

-

-

Physical Properties & Data Table